molecular formula C23H23N3O6 B3203333 2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide CAS No. 1021253-93-9

2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

Cat. No.: B3203333
CAS No.: 1021253-93-9
M. Wt: 437.4 g/mol
InChI Key: VURXSOAHWUXQQY-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and a pyridazinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-methoxyphenyl derivatives under suitable conditions.

    Construction of the Pyridazinone Ring: This is typically done through the condensation of hydrazine derivatives with diketones or ketoesters.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and pyridazinone intermediates through an acetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound can be used to probe the structure-activity relationships of related molecules and to develop new chemical probes.

    Industrial Applications: It may have applications in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
  • 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
  • 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-29-17-5-3-16(4-6-17)19-8-10-23(28)26(25-19)12-2-11-24-22(27)14-30-18-7-9-20-21(13-18)32-15-31-20/h3-10,13H,2,11-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURXSOAHWUXQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

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